molecular formula C12H16N2O3 B14588995 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid CAS No. 61148-69-4

4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid

Cat. No.: B14588995
CAS No.: 61148-69-4
M. Wt: 236.27 g/mol
InChI Key: UYVQFUXQFSMKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid is a chemical compound with a complex structure that includes both hydrazine and butanoic acid functional groups

Preparation Methods

The synthesis of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-methyl-2-phenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and butanoic acid groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Scientific Research Applications

4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid include:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

61148-69-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-hydroxy-2-[[methyl(phenyl)hydrazinylidene]methyl]butanoic acid

InChI

InChI=1S/C12H16N2O3/c1-14(11-5-3-2-4-6-11)13-9-10(7-8-15)12(16)17/h2-6,9-10,15H,7-8H2,1H3,(H,16,17)

InChI Key

UYVQFUXQFSMKQL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N=CC(CCO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.